molecular formula C19H20N2O2 B245043 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No. B245043
M. Wt: 308.4 g/mol
InChI Key: PXYKDEDJCISGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, also known as DMPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPPA is a synthetic compound that was first synthesized in 2010, and since then, it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. Activation of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of inflammatory cytokine production, and the reduction of pain sensitivity. In vitro studies have shown that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can modulate the activity of voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent inhibition of neurotransmitter release. In vivo studies have shown that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has a well-defined chemical structure, which makes it easier to study its properties and interactions with other molecules. However, one limitation of using N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, including:
1. Further investigation of its mechanism of action and interactions with other molecules.
2. Development of new compounds based on the structure of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide with improved pharmacological properties.
3. Investigation of its potential applications in the treatment of various neurological and inflammatory disorders.
4. Study of its effects on other cellular processes, such as cell survival and apoptosis.
5. Investigation of its potential as a diagnostic tool for the visualization of sigma-1 receptors in vivo.
In conclusion, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its high purity and stability make it a valuable tool for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various disorders.

Synthesis Methods

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can be synthesized using a multi-step reaction process that involves the condensation of 5,6-dimethyl-2-aminobenzoxazole and 3-bromoacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been studied extensively for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been used as a fluorescent probe to visualize the distribution of sigma-1 receptors in the brain. In pharmacology, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In medicinal chemistry, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been used as a starting material for the synthesis of new compounds with improved pharmacological properties.

properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C19H20N2O2/c1-11(2)18(22)20-15-7-5-6-14(10-15)19-21-16-8-12(3)13(4)9-17(16)23-19/h5-11H,1-4H3,(H,20,22)

InChI Key

PXYKDEDJCISGCC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C(C)C

Origin of Product

United States

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